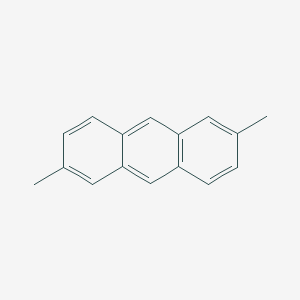

2,6-Dimethylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-3-5-13-10-16-8-12(2)4-6-14(16)9-15(13)7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRABHFHMLXKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C=C3)C)C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210194 | |

| Record name | 2,6-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-26-3 | |

| Record name | 2,6-Dimethylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGV46KF5EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Research Significance and Foundational Context of 2,6 Dimethylanthracene in Organic and Materials Chemistry

Historical Perspectives and Early Investigations of Anthracene (B1667546) Derivatives

The story of 2,6-dimethylanthracene is rooted in the broader history of its parent compound, anthracene. Anthracene (C₁₄H₁₀) was first isolated from coal tar in 1832 by French chemists Jean-Baptiste Dumas and Auguste Laurent. numberanalytics.com For decades, coal tar remained the primary industrial source for this three-ring aromatic hydrocarbon. wikipedia.org Early research on anthracene played a modest but important role in the development of structural organic chemistry. rroij.com In 1866, Fritzsche observed that exposing saturated solutions of anthracene to sunlight resulted in a colorless crystalline precipitate, which reverted to anthracene upon melting, an early observation of the photodimerization that is now a hallmark of anthracene chemistry. rroij.com

The late 19th and early 20th centuries saw a surge in the study of anthracene derivatives, largely driven by the dye industry, as anthracene could be readily converted to anthraquinone (B42736), a key precursor to various dyes. wikipedia.orgrroij.com However, the isolation and definitive identification of specific substituted anthracenes from complex sources like coal tar proved challenging. Early methods for creating anthracene derivatives often faced issues with low selectivity and harsh reaction conditions. nih.gov

The specific investigation into dimethylanthracene isomers highlights these early analytical challenges. In a landmark 1929 paper, G.T. Morgan and E.A. Coulson reported the definitive synthesis of this compound and 2,7-dimethylanthracene (B1617633). epa.gov Their work was crucial as it corrected previous misidentifications; a compound isolated by Lavaux, termed "B" dimethylanthracene and thought to be the 2,7-isomer, was proven by Morgan and Coulson's synthesis to be this compound. epa.gov Their research also confirmed that both 2,6- and 2,7-dimethylanthracene were present in the heavy neutral oils derived from the low-temperature carbonization of bituminous coal. epa.gov

Contemporary Relevance of this compound in Advanced Chemical Research

In modern chemistry, this compound is recognized for its high stability and resistance to oxidation. cymitquimica.com It is a crystalline solid that exhibits a characteristic blue fluorescence under ultraviolet light. cymitquimica.com These properties have made it a valuable compound in several areas of advanced research.

Materials Chemistry and Organic Electronics: Anthracene and its derivatives have been at the forefront of organic electronics since the 1960s, when anthracene was one of the first materials in which organic semiconductivity was studied. researchgate.netmdpi.com The anthracene chromophore is central to the development of organic photochemistry and materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rroij.comnih.govbeilstein-journals.org

The substitution pattern on the anthracene core is critical for tuning its electronic properties. Derivatives substituted at the 2- and 6-positions have been a particular focus of research, as this configuration can lead to highly ordered molecular packing (π-π stacking), which is crucial for efficient charge transport. nih.govmdpi.com This has led to the development of high-performance OFETs, with 2,6-disubstituted anthracenes affording some of the highest charge carrier mobilities for p-type organic semiconductors. mdpi.com

Photophysics and Molecular Probes: Due to its defined structure and fluorescent properties, this compound serves as a useful model compound for studying photophysical processes. cymitquimica.com Its stability allows for clear investigation of its excited states and interactions with other molecules. Anthracene derivatives are widely used as fluorescent probes and in the design of optical and electronic switches. rroij.commdpi.com

Other Research Areas: The rigid, well-defined structure of the this compound backbone has also been exploited in the field of molecular magnetism. When radical units are attached at the 2- and 6-positions, the resulting biradical system exhibits antiferromagnetic (AFM) coupling between the spins. amherst.edu Furthermore, as a component of combustion products, this compound is sometimes used as a model compound in environmental studies. cymitquimica.com

Isomeric Considerations within Dimethylanthracene Systems

Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. idc-online.com In the case of dimethylanthracene (C₁₆H₁₄), the placement of the two methyl groups on the anthracene skeleton leads to numerous isomers, each with unique properties. cymitquimica.com The comparison between these isomers is fundamental to understanding how structure dictates function at the molecular level.

The properties of this compound are often contrasted with other isomers such as 9,10-dimethylanthracene (B165754), 2,7-dimethylanthracene, and 2,3-dimethylanthracene. The position of the methyl groups significantly influences the molecule's symmetry, crystal packing, and electronic characteristics. For instance, substitution at the 9,10-positions tends to disrupt the herringbone stacking typical of 2,6-derivatives, leading to a more overlapped lamellar structure, which in turn affects the material's performance in electronic devices. mdpi.com

The difference in physical properties, such as melting point, is evident among isomers. epa.govnih.gov Furthermore, the connectivity of the substitution sites has profound implications for magnetic properties. The anthracen-2,6-diyl core is classified as "disjoint," which leads to the observed antiferromagnetic coupling in its biradical derivatives. amherst.edu In stark contrast, the anthracen-2,7-diyl core is "nondisjoint," which induces ferromagnetic coupling between attached spins. amherst.edu

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Distinguishing Features |

|---|---|---|---|---|---|

| This compound | C₁₆H₁₄ | 206.28 | 613-26-3 | 250 | Disjoint; promotes herringbone packing; AFM coupling in biradicals. cymitquimica.comepa.govmdpi.comamherst.edu |

| 2,7-Dimethylanthracene | C₁₆H₁₄ | 206.28 | 613-13-8 | 241 | Nondisjoint; promotes FM coupling in biradicals. epa.govamherst.edu |

| 9,10-Dimethylanthracene | C₁₆H₁₄ | 206.28 | 781-43-1 | 182.4 | Substitution disrupts herringbone packing; reactive in Diels-Alder reactions. mdpi.comnih.govmdpi.com |

| 2,3-Dimethylanthracene | C₁₆H₁₄ | 206.28 | 613-03-6 | 254-256 | Used as a host crystal in single-molecule spectroscopy studies. universiteitleiden.nlresearchgate.net |

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethylanthracene and Its Derivatives

Direct Alkylation Strategies for 2,6-Dimethylanthracene Synthesis

Direct alkylation methods involve introducing methyl groups onto an anthracene (B1667546) backbone. While conceptually straightforward, these methods face significant challenges regarding selectivity.

The Friedel-Crafts alkylation is a foundational method for attaching alkyl groups to aromatic rings. saskoer.ca This electrophilic aromatic substitution reaction typically employs an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The reaction proceeds through the formation of a carbocation or a related electrophilic species that attacks the aromatic ring. saskoer.camt.com

The mechanism involves several key steps:

Formation of Electrophile: The Lewis acid catalyst activates the alkyl halide to generate a carbocation or a polarized complex. libretexts.org

Electrophilic Attack: The electron-rich π system of the anthracene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A base removes a proton from the carbon atom bearing the new alkyl group, restoring aromaticity to the ring and regenerating the catalyst. saskoer.ca

Historically, the synthesis of this compound was established through methods that definitively confirmed its structure, distinguishing it from its 2,7-dimethyl isomer. epa.gov However, the direct Friedel-Crafts methylation of anthracene is complicated by several factors. A primary challenge is controlling the position of alkylation (regioselectivity), as anthracene has multiple reactive sites. Another significant issue is polyalkylation; the introduction of an electron-donating alkyl group activates the ring, making the product more reactive than the starting material and leading to the addition of multiple methyl groups. libretexts.org

To address the limitations of classical Friedel-Crafts reactions, modern synthetic chemistry has moved towards more advanced catalytic approaches. The goal is to improve reaction efficiency, selectivity, and environmental footprint by using only catalytic amounts of an acid or metal catalyst instead of stoichiometric quantities. beilstein-journals.org

Reaction optimization is crucial for directing the synthesis towards the desired 2,6-isomer. nih.gov Key parameters for optimization include the choice of catalyst, solvent, temperature, and reactants. The development of shape-selective catalysts, such as zeolites, has been a significant advancement in controlling regioselectivity in the alkylation of other polycyclic aromatic hydrocarbons, like naphthalene (B1677914). colab.ws Zeolites possess a microporous structure that can sterically hinder the formation of undesired isomers, favoring those that fit within their catalytic pores. colab.wssemanticscholar.org This principle is applicable to anthracene alkylation for selectively producing this compound.

Modern strategies for catalyst design and selection focus on three main criteria:

Activity: The catalyst's ability to accelerate the reaction, often measured by turnover frequency (TOF). numberanalytics.com

Selectivity: The catalyst's ability to favor the formation of the desired this compound isomer over other products. numberanalytics.com

Stability: The catalyst's resistance to degradation under the reaction conditions. numberanalytics.com

The table below summarizes various catalytic approaches relevant to arene alkylation.

| Catalyst Type | Alkylating Agent | Advantages | Challenges |

| Classical Lewis Acids (e.g., AlCl₃, FeCl₃) | Alkyl Halides | High reactivity | Stoichiometric amounts needed, low regioselectivity, polyalkylation, waste generation beilstein-journals.org |

| Zeolites (e.g., H-BEA) | Alcohols, Alkenes | Shape selectivity, reusability, reduced waste | Requires high temperatures, potential for catalyst deactivation colab.wssemanticscholar.org |

| Metal Catalysts (e.g., Au(III), In(III)) | Alcohols, Acetates | High efficiency, use of less toxic alkylating agents, catalytic quantities beilstein-journals.org | Cost of precious metals, optimization required beilstein-journals.orgfrontiersin.org |

Diels-Alder Cycloaddition Pathways for Anthracene Core Formation

An alternative to direct alkylation is the construction of the anthracene skeleton from acyclic or smaller cyclic precursors using the Diels-Alder reaction. This [4+2] cycloaddition is a powerful tool for forming six-membered rings in a controlled manner. wikipedia.org

A multi-step pathway to a dimethylanthracene core can be envisioned starting from fundamental building blocks like isoprene (B109036) (a diene) and a benzoquinone derivative (a dienophile). The Diels-Alder reaction between a conjugated diene and a dienophile proceeds via a concerted mechanism to form a cyclohexene (B86901) ring. wikipedia.orgiitk.ac.in

A plausible, though complex, synthetic route could involve the reaction of a naphthoquinone derivative (formed in a prior step) with isoprene. A computational study on the related reaction between isoprene and methyl-p-benzoquinone highlights that controlling regioselectivity (i.e., the orientation of the reactants) is a significant challenge that must be overcome through careful selection of catalysts and reaction conditions. nih.gov The reaction of dienes with benzoquinone is a known strategy for building complex polycyclic structures. nih.govrsc.org

The initial product of a Diels-Alder reaction aimed at forming an anthracene core is a non-aromatic, often bridged, cycloadduct. walisongo.ac.id To generate the final, stable aromatic anthracene system, this intermediate must undergo an aromatization step. acsgcipr.org

This transformation is typically an oxidation reaction that involves the removal of hydrogen atoms (dehydrogenation) and, if starting from a quinone, the removal of oxygen atoms (deoxygenation). msu.edu The process converts the newly formed six-membered ring into a fully aromatic benzene (B151609) ring, completing the anthracene structure. This Diels-Alder/aromatization sequence is a robust strategy for synthesizing various functionalized polycyclic aromatic compounds. msu.edu

The final aromatization step is critical and relies on effective catalyst systems for dehydrogenation. Traditionally, this has been achieved using stoichiometric amounts of high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. msu.edumdpi.com

More recent research has focused on developing catalytic methods for this transformation. A notable advancement is the use of metal-free catalysts for the oxidative dehydrogenation (ODH) of dihydroanthracene precursors. mpg.de Multi-walled carbon nanotubes (MWCNTs) have been shown to be effective catalysts for this reaction, using molecular oxygen as a green oxidant under mild conditions. mpg.deresearchgate.net This method is highly selective for anthracene and avoids the formation of anthraquinone (B42736) byproducts. mpg.de Thermal treatment of the MWCNTs can enhance their catalytic activity by promoting deoxygenation of the carbon support. mpg.de

The table below compares different catalyst systems for the dehydrogenation of dihydroanthracene intermediates.

| Catalyst System | Oxidant | Conditions | Key Features |

| Pd/Charcoal | O₂ or other | High temperature | Traditional, effective, involves precious metals mpg.de |

| Activated Carbon (AC) | Heat | Pyrolysis | Metal-free, catalyzes decomposition of dihydroanthracene researchgate.net |

| Multi-Walled Carbon Nanotubes (MWCNTs) | Molecular Oxygen (O₂) | 110 °C, atmospheric pressure | Metal-free, high selectivity, mild conditions, environmentally friendly mpg.deresearchgate.net |

When starting from a benzoquinone precursor, the deoxygenation of the intermediate is also necessary. This typically involves the reduction of carbonyl groups to hydroxyls, followed by dehydration, which can be part of the acid- or heat-catalyzed aromatization sequence.

Reversible Diels-Alder Reactions with Fullerene Adducts

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a pathway to functionalize fullerenes. mdpi.com The cycloaddition of this compound with fullerenes, such as C60, is a reversible process, particularly at ambient temperatures. mdpi.comworldscientific.com This reversibility is a key feature, allowing for the controlled formation and dissociation of fullerene adducts. academie-sciences.fr

When this compound reacts with C60, a mixture of mono-, bis-, tris-, and even tetrakis-adducts can be formed. mdpi.com The extent of adduct formation is dependent on the concentration of the anthracene derivative. mdpi.com The reaction is characterized by a significant negative entropy change, which contributes to its reversible nature. worldscientific.com The use of endohedral fullerenes, such as ³He@C₆₀, has been employed to study the thermodynamics of these reactions without significantly affecting the reaction rates or equilibrium constants. worldscientific.com

The Diels-Alder reaction is not limited to the parent C60 fullerene. It has also been observed with C70, yielding a corresponding series of adducts. worldscientific.com The reactivity of fullerenes as dienophiles in these reactions is a critical aspect, with C60 being more reactive in Diels-Alder cycloadditions with 9,10-dimethylanthracene (B165754) compared to C70. researchgate.net This difference in reactivity is attributed to entropic effects. researchgate.net

The reversibility of the Diels-Alder reaction with 9,10-disubstituted anthracenes at or near room temperature has been exploited for the purification and resolution of fullerenes. academie-sciences.fr The thermal instability of the adducts allows for the release of the fullerene under mild heating. academie-sciences.fr For instance, the C60/anthracene adducts are stable at lower temperatures but tend to decompose at temperatures above 150°C. researchgate.net

Table 1: Adducts Formed in the Diels-Alder Reaction of this compound and C60 mdpi.com

| Adduct Type | Number of Isomers Identified |

| Mono-adduct | 1 |

| Bis-adducts | 6 |

| Tris-adducts | 11 |

| Tetrakis-adducts | 10 |

Derivatization Strategies via Functionalization at the 2,6-Positions

The 2,6-positions of the anthracene core provide strategic points for functionalization, enabling the synthesis of a wide array of derivatives with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. tcichemicals.combyjus.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. tcichemicals.combyjus.com The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it highly valuable in organic synthesis. tcichemicals.com

In the context of this compound, the Suzuki-Miyaura reaction can be employed to introduce aryl or other organic fragments at the 2- and 6-positions, provided that the corresponding halogenated anthracene derivative is available. This allows for the synthesis of complex, conjugated systems. The general applicability of this reaction extends to various substrates, and its efficiency can be influenced by the choice of catalyst, ligands, and reaction conditions. tcichemicals.comlibretexts.org Nickel catalysts have also emerged as a cost-effective alternative to palladium for certain Suzuki-Miyaura couplings. tcichemicals.com

Synthesis of Halogenated this compound Intermediates

The introduction of halogen atoms onto the this compound scaffold is a critical step for subsequent cross-coupling reactions. Bromination of this compound can be achieved to create precursors for further derivatization. For instance, bromination of 2,6-dimethylanthraquinone (B15465), a derivative of this compound, has been reported. electronicsandbooks.com The direct bromination of 2,6-dihydroxyanthracene occurs at the 1,5-positions, while its diacetate derivative undergoes substitution at the 9,10-positions. rsc.org The position of halogenation is influenced by the existing substituents on the anthracene core. rsc.org

Iodination is another method to create functional handles. For example, the iodination of 2,6-dialkylanilines using molecular iodine proceeds in high yields. researchgate.net While not directly on this compound, this demonstrates a general strategy for introducing iodine. The synthesis of 2-bromo-9,10-dimethylanthracene (B12849211) has been achieved through the bromination of 9,10-dimethylanthracene using bromine in the presence of an iron catalyst. vulcanchem.com

Preparation of Anthracene Dicarboxylic Acid Derivatives

The methyl groups of this compound can be oxidized to carboxylic acid functionalities. This transformation is a key step in producing monomers for polymers and other functional materials. acs.org One common method involves the oxidation of this compound to 2,6-anthraquinonedicarboxylic acid. rsc.org For example, this compound can be oxidized using chromium trioxide (CrO₃) in a mixture of acetic anhydride (B1165640) and acetic acid to yield 2,6-anthraquinonedicarboxylic acid. rsc.org

Another approach involves the oxidation of dimethyltriptycenes, which are synthesized via a Diels-Alder reaction between dimethylanthracenes and an aryne, with potassium permanganate (B83412) to give the corresponding triptycene (B166850) dicarboxylic acids in high yields. thieme-connect.com The direct oxidation of 2,6-dimethylnaphthalene (B47086) to 2,6-naphthalenedicarboxylic acid using a cobalt-manganese-bromide catalyst system is a well-studied industrial process, suggesting similar strategies could be applied to anthracene derivatives. academax.com

Table 2: Synthesis of 2,6-Anthracenedicarboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | CrO₃, Acetic Anhydride, Acetic Acid | 2,6-Anthraquinonedicarboxylic acid | - | rsc.org |

| 2,6-Dimethyltriptycene | Potassium Permanganate | Triptycene-2,6-dicarboxylic Acid | 86-96% | thieme-connect.com |

| 2,6-Diaminoanthraquinone | (i) tBuONO, CuBr₂, MeCN; (ii) CuCN, NMP; (iii) H₂SO₄, H₂O; (iv) Zn, NH₄OH; (v) CH₃I, Li₂CO₃, DMF; (vi) DDQ, Toluene (B28343); (vii) NaOH, EtOH | 2,6-Anthracenedicarboxylic acid | Overall yield not specified | researchgate.net |

Synthesis of Anthracene Dicarbaldehydes

The conversion of the methyl groups of this compound to aldehyde functionalities provides another important synthetic intermediate. A common route to prepare anthracene dicarbaldehydes involves the oxidation of the corresponding dimethylanthracene. amherst.edu For instance, this compound can first be oxidized to the dicarboxylic acid, which is then converted to the dialdehyde (B1249045). amherst.edu

A more direct method for introducing aldehyde groups onto an aromatic ring is the Vilsmeier-Haack reaction. wikipedia.orgchemeurope.com This reaction utilizes a substituted formamide, such as dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to formylate electron-rich aromatic compounds. wikipedia.orgchemeurope.com While formylation of anthracene typically occurs at the 9-position, the presence of directing groups can influence the site of substitution. wikipedia.orgcambridge.org The Vilsmeier-Haack reaction is a versatile tool for synthesizing aryl aldehydes from a variety of aromatic and heterocyclic systems. slideshare.net

Another method for preparing 9,10-anthracenedicarboxaldehyde involves the oxidation of 9,10-bis(chloromethyl)anthracene.

Formation of Substituted Phenylanthracene Derivatives

The synthesis of substituted phenylanthracene derivatives from this compound can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, as mentioned previously. This would involve the reaction of a halogenated this compound with a substituted phenylboronic acid.

An alternative approach involves the reaction of 2,6-dimethylanthraquinone with a phenyllithium (B1222949) reagent. For example, the reaction of 2,6-dimethylanthraquinone with p-cyanophenyllithium at high temperature yielded 9,10-bis(p-cyanophenyl)-2,6-dimethylanthracene. electronicsandbooks.com This demonstrates a method for introducing substituted phenyl groups at the 9 and 10 positions.

Synthetic Approaches to this compound Quinone Derivatives

The synthesis of 2,6-dimethylanthraquinone, a key derivative, can be achieved through several routes, primarily involving the oxidation of this compound or cycloaddition reactions.

One of the most direct methods is the oxidation of this compound. This transformation has been historically accomplished using chromic anhydride in glacial acetic acid. epa.govchemrxiv.org The reaction proceeds by boiling the mixture, leading to the precipitation of the dimethylanthraquinone upon pouring the solution into water. chemrxiv.org This method provides a straightforward conversion of the hydrocarbon to its corresponding quinone.

Another significant synthetic pathway is the Diels-Alder reaction between isoprene and p-benzoquinone. This cycloaddition is a foundational step in building the anthracene framework and is followed by dehydrogenation to yield 2,6-dimethylanthraquinone. This approach is noted for its utility in constructing the core structure from acyclic precursors.

Furthermore, derivatives of 2,6-dimethylanthraquinone serve as intermediates for more complex structures. For instance, treatment of 2,6-dimethylanthraquinone with sulfuryl chloride in the presence of a radical initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) affords 2,6-bis(chloromethyl)anthraquinone. This di-halogenated intermediate is a versatile precursor for further functionalization.

The resulting 2,6-bis(chloromethyl)anthraquinone can be converted to 2,6-bis(hydroxymethyl)anthraquinone through hydrolysis in a mixture of water and dimethyl sulfoxide (B87167) (DMSO). This diol can then be reduced to the corresponding 2,6-bis(hydroxymethyl)anthracene, showcasing the chemical accessibility of various oxidation states of the anthracene core.

Table 1: Selected Synthetic Methodologies for this compound Quinone Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Chromic anhydride, glacial acetic acid, boiling | 2,6-Dimethylanthraquinone | chemrxiv.org |

| Isoprene and p-Benzoquinone | Diels-Alder reaction followed by dehydrogenation | 2,6-Dimethylanthraquinone | |

| 2,6-Dimethylanthraquinone | Sulfuryl chloride, AIBN, reflux | 2,6-Bis(chloromethyl)anthraquinone | |

| 2,6-Bis(chloromethyl)anthraquinone | Water, DMSO, reflux | 2,6-Bis(hydroxymethyl)anthraquinone |

Synthesis of Radical-Containing this compound Systems

The unique electronic properties of the this compound scaffold make it an attractive core for the synthesis of stable radical-containing systems. These systems are of interest for their potential applications in materials science and molecular electronics.

One notable approach involves the synthesis of biradicals, specifically bis(nitronyl nitroxide) (diNN) and bis(iminoyl nitroxide) (diIN) derivatives linked to the 2,6-positions of the anthracene core. amherst.edu The synthesis commences with the oxidation of this compound to yield 2,6-anthraquinonedicarboxylic acid. amherst.edu This dicarboxylic acid is then converted into the corresponding 2,6-anthracenedicarbaldehyde. amherst.edu

The crucial step in forming the radical precursors involves the condensation of the dialdehyde with 2,3-bis(N-hydroxylamino)-2,3-dimethylbutane. amherst.edu This reaction forms bis(N-hydroxyl)imidazolines. amherst.edu Subsequent oxidation of these precursors, typically with aqueous sodium periodate, leads to the formation of the desired di-nitronyl nitroxide (diNN) biradicals as the major products. amherst.edu In some cases, small quantities of di-iminoyl nitroxide (diIN) byproducts are also formed and can be separated chromatographically. amherst.edu

Another type of radical species, the this compound radical cation, can be generated through a Friedel-Crafts-type reaction. psu.edu Specifically, the reaction of toluene with dichloromethane (B109758) in the presence of aluminum chloride (AlCl₃) proceeds via an intermolecular Scholl condensation to produce this compound. psu.edu Under the influence of the Lewis acid (AlCl₃), the newly formed this compound is then converted into its corresponding radical cation. psu.edu The formation of this radical cation has been confirmed by electron spin resonance (e.s.r.) spectroscopy. psu.edu

Table 2: Synthesis of Radical-Containing this compound Systems

| Starting Material | Key Intermediates/Reagents | Radical Product | Reference |

|---|---|---|---|

| This compound | 2,6-Anthraquinonedicarboxylic acid, 2,6-Anthracenedicarbaldehyde, 2,3-Bis(N-hydroxylamino)-2,3-dimethylbutane, Sodium periodate | 2,6-Anthracene-diyl bis(nitronyl nitroxide) and bis(iminoyl nitroxide) biradicals | amherst.edu |

| Toluene and Dichloromethane | Aluminum chloride (AlCl₃) | This compound radical cation | psu.edu |

Advanced Spectroscopic and Photophysical Investigations of 2,6 Dimethylanthracene

Electronic Absorption Spectroscopy and Band Structure Analysis

The electronic absorption spectrum of anthracene (B1667546) and its derivatives is characterized by distinct bands in the ultraviolet and visible regions, corresponding to π-π* transitions. For anthracenes, the electronic transitions are often discussed in terms of the ¹Lₐ and ¹Bₑ states.

In a study comparing various 9,10-disubstituted anthracenes, it was noted that these compounds, including 9,10-dimethylanthracene (B165754), serve as important chromophores. rsc.org The absorption spectra of anthracene derivatives are influenced by the nature and position of substituents. For instance, the introduction of a bromine atom to 9,10-dimethylanthracene at the 2-position results in a redshift of the absorption spectrum. vulcanchem.com Similarly, fluorination is also expected to cause a redshift in the excitation and emission maxima due to the electron-withdrawing effects of fluorine. vulcanchem.com

High-resolution infrared absorption spectroscopy has been employed to study the CH-stretch vibrations in molecules like 9,10-dimethylanthracene, revealing the significant role of anharmonicity in both aromatic and alkyl CH-stretch vibrations. aanda.org The electronic absorption spectrum of 9,10-dimethylanthracene radical cation, produced through two-electron oxidation, shows an absorbance maximum at 660 nm. researchgate.net

| Compound | Absorption Maximum (λmax) | Solvent/Conditions | Notes |

|---|---|---|---|

| 2-Bromo-9,10-dimethylanthracene (B12849211) | 385 nm | Toluene (B28343) | Corresponds to a strong π-π* transition (Soret band). vulcanchem.com |

| 9,10-Dimethylanthracene radical cation | 660 nm | TFE/MeCN (1:1) | Generated by two-electron oxidation. researchgate.net |

Photoluminescence Spectroscopy and Emission Characteristics

The photoluminescence of 2,6-dimethylanthracene and related compounds provides insights into their excited-state properties. Anthracene derivatives are known for their characteristic blue fluorescence.

A simple one-step synthesis of this compound has been reported, and its photoluminescence has been studied. researchgate.net In another study, anthracene-silica hybrid films with 2,6-connectivity exhibited blue-green fluorescence. researchgate.net The emission characteristics are sensitive to the molecular environment and substitution pattern. For example, 2-bromo-9,10-dimethylanthracene shows a fluorescence emission peak at 450 nm in toluene, which is redshifted by 15–20 nm compared to the unsubstituted 9,10-dimethylanthracene due to the electron-withdrawing bromine atom. vulcanchem.com

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For anthracene-silica hybrids with 2,6-substitution, the quantum yield was found to be in the range of 0.13–0.15. researchgate.net Diluting the anthracene groups within the silica (B1680970) framework led to an increase in the monomeric fluorescence and a higher quantum yield of up to 0.18. researchgate.net This suggests that minimizing intermolecular interactions can enhance the emissive properties. The fluorescence quantum yield of aminomethyl anthracene derivatives is pH-dependent, a phenomenon attributed to photoinduced electron transfer (PET). psu.edu

| Compound/System | Fluorescence Quantum Yield (Φf) | Conditions | Reference |

|---|---|---|---|

| 2,6-Anthracene-silica hybrid film | 0.13–0.15 | Solid-state film | researchgate.net |

| Diluted 2,6-anthracene-silica hybrid film | up to 0.18 | Solid-state film | researchgate.net |

Excited State Relaxation Pathways

Upon photoexcitation, molecules can undergo various relaxation processes. For some bianthryl systems, ultrafast relaxation from the Franck-Condon state occurs, followed by the formation of a charge-separated state in polar solvents. nih.gov In nonpolar solvents, a multi-step structural relaxation is observed. nih.gov Time-resolved fluorescence studies of dimethylanthracene in the presence of cyclodextrins have revealed the existence of both hydrated and anhydrated species in the excited state. nih.gov The dynamics of ion pairs produced from the fluorescence quenching of 9,10-dimethylanthracene have been investigated, showing charge recombination to both the ground state and the triplet excited state. researchgate.net

Temperature Dependence of Luminescence

The luminescence of materials is often sensitive to temperature. nih.gov As temperature increases, nonradiative decay pathways become more prominent, leading to a decrease in fluorescence intensity. nist.gov This temperature-dependent quenching is a general phenomenon observed for many fluorescent molecules. A theoretical study of temperature-dependent photoluminescence highlighted a critical temperature at which an abrupt shift from a conserved rate to thermal emission can occur. arxiv.org The temperature dependence of the nonradiative relaxation process has been specifically studied for meso-substituted bromoanthracenes. acs.org In a hybrid system of ZnO and anthracene, the temperature dependence of photoluminescence indicated that the quenching of the defect-bound emission of ZnO was due to energy transfer to the anthracene. researchgate.net

Charge Transfer Phenomena and Excited State Dynamics

Charge transfer is a fundamental process in photochemistry and can occur both within a molecule (intramolecular) and between molecules (intermolecular).

Intermolecular and Intramolecular Charge Transfer Processes

The formation of electron donor-acceptor complexes can lead to charge transfer transitions. researchgate.net For instance, 9,10-dimethylanthracene forms a complex with tetracyanoethylene, which exhibits a characteristic charge transfer absorption band. researchgate.netacs.org The dynamics of these charge transfer states are crucial in various photochemical reactions. In the case of aminomethyl anthracene derivatives, photoinduced electron transfer (PET) from the amine to the excited anthracene fluorophore is a key process that can be modulated by pH. psu.edu The rate of this PET process has been determined to be on the order of 10⁸ to 10⁹ s⁻¹. psu.edu In some bianthryl systems, symmetry-breaking charge separation is observed in the excited state, driven by solvent orientational motion. nih.gov

Exciton (B1674681) Dynamics and Transport

Exciton dynamics in molecular solids like this compound are fundamental to their optoelectronic properties. An exciton, a bound state of an electron and an electron hole, can move through the material, a process known as exciton transport. This transport is critical for applications in devices like organic solar cells and light-emitting diodes, where efficient energy transfer is required. psu.edu

In molecular crystals, exciton transport can occur through two primary mechanisms: coherent band transport, which is significant at very low temperatures in highly ordered materials, and incoherent hopping, which is more common at room temperature and in disordered systems. The hopping mechanism is often described as a random walk diffusion process, where excitons jump between adjacent molecules. psu.eduaps.org The rate of this hopping is governed by the strength of the electronic coupling between molecules and the energetic disorder within the material. psu.edu

Electrochemical Characterization and Redox Properties

Electrochemical methods are powerful tools for probing the electronic structure of molecules like this compound, providing information on the energies of the frontier molecular orbitals (HOMO and LUMO) and the stability of their redox species.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is an electrochemical technique used to measure the current response of a system to a linearly cycled potential sweep. jh.edu For a molecule like this compound, a CV experiment reveals the potentials at which it undergoes oxidation and reduction. A typical CV measurement involves dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential using a three-electrode setup (working, reference, and counter electrodes). rsc.orgasdlib.org

The resulting plot of current versus potential, a cyclic voltammogram, shows peaks corresponding to the redox events. The peak potential for oxidation (Epa) and reduction (Epc) provides information about the thermodynamics of the electron transfer process. While specific CV curves for this compound are not detailed in the provided sources, data for the closely related isomer, 9,10-dimethylanthracene, show a clear oxidation wave. researchgate.net The position of the methyl groups influences the electron density of the anthracene core, meaning the oxidation potential of the 2,6-isomer will differ from the 9,10-isomer, but the general voltammetric features are expected to be similar.

Frontier Molecular Orbital Energy Level Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of these orbitals can be estimated experimentally using electrochemical data combined with optical spectroscopy. rsc.org

The HOMO energy level can be calculated from the onset potential of the first oxidation peak in the cyclic voltammogram, referenced against a standard like ferrocene/ferrocenium (Fc/Fc+). The LUMO energy can be similarly determined from the onset of the reduction potential. Alternatively, the LUMO level can be estimated by adding the optical bandgap (E_g), determined from the onset of the UV-visible absorption spectrum, to the HOMO energy. rsc.org

Density Functional Theory (DFT) calculations are also widely used to compute the energies of these orbitals, providing theoretical insight that complements experimental findings. physchemres.orgarxiv.orgchalcogen.ro

Table 1: Methods for Determining HOMO and LUMO Energy Levels

| Parameter | Experimental Method | Theoretical Method |

|---|---|---|

| HOMO | Calculated from the onset oxidation potential (E_ox) in Cyclic Voltammetry. | DFT Calculations (e.g., using B3LYP functional). arxiv.org |

| LUMO | Calculated from the onset reduction potential (E_red) in Cyclic Voltammetry. | DFT Calculations (e.g., using B3LYP functional). arxiv.org |

| Energy Gap (E_g) | Determined from the onset of the UV-Vis absorption spectrum. | E_g = E_LUMO - E_HOMO. |

Note: While specific values for this compound require dedicated experimental or computational studies, this table outlines the standard methodologies used.

Reversible Electrochemical Oxidation Behavior

The reversibility of a redox process is a key indicator of the stability of the generated species. In cyclic voltammetry, a chemically reversible process is characterized by a ratio of anodic to cathodic peak currents (ipa/ipc) of unity and a peak separation (ΔEp = Epa - Epc) of approximately 59/n mV for an n-electron process at room temperature. jh.edu

Studies on various polycyclic aromatic hydrocarbons, including 9,10-dimethylanthracene, have demonstrated reversible or quasi-reversible electrochemical oxidation. researchgate.net This indicates the formation of a relatively stable cation radical. The presence of electron-donating methyl groups on the anthracene core, as in this compound, helps to delocalize the positive charge of the cation radical, thereby increasing its stability and promoting reversible oxidation behavior.

Time-Resolved Spectroscopic Techniques (e.g., Transient Absorption, Time-Correlated Single Photon Counting)

Time-resolved spectroscopic techniques are indispensable for studying the dynamics of excited states, providing direct information on their lifetimes and decay pathways.

Transient Absorption (TA) Spectroscopy: Also known as flash photolysis, TA spectroscopy measures the change in optical absorption of a sample after excitation by a short laser pulse (the "pump"). osti.govspectroscopyonline.com A second, weaker "probe" pulse, delayed in time relative to the pump, measures the absorption spectrum of the transient species created by the pump. By varying the delay time, one can follow the evolution of excited states, such as singlet and triplet excitons, and radical ions, on timescales from femtoseconds to microseconds. researchgate.netrsc.org For this compound, nanosecond TA spectroscopy would be ideal for detecting the formation and decay of its triplet state via its characteristic triplet-triplet absorption.

Time-Correlated Single Photon Counting (TCSPC): TCSPC is a highly sensitive technique for measuring the lifetimes of fluorescent states. edinst.com The method involves repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. becker-hickl.compicoquant.com By building a histogram of these arrival times, a precise fluorescence decay curve is constructed. This decay can be analyzed to determine the fluorescence lifetime (τF), which for many PAHs is in the nanosecond range. TCSPC would be the method of choice for accurately quantifying the singlet excited state lifetime of this compound in various environments.

Computational and Theoretical Chemistry Studies of 2,6 Dimethylanthracene

Quantum Chemical Methodologies for Molecular Property Prediction

Quantum chemical methodologies are fundamental to predicting the properties of molecules. For polycyclic aromatic hydrocarbons such as 2,6-dimethylanthracene, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods due to their balance of computational cost and accuracy. q-chem.comrsc.org

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of many-body systems, including atoms and molecules. nih.gov The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. This approach is generally more computationally efficient than traditional wavefunction-based methods that include electron correlation. chalcogen.ro

In practice, DFT calculations are typically performed using the Kohn-Sham approach, which simplifies the problem by introducing a fictitious system of non-interacting electrons that generate the same electron density as the real system. The choice of the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation, is crucial for the accuracy of DFT calculations. Common functionals include hybrid functionals like B3LYP, which combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. For analogous molecules like 2,3-dimethylanthracene, geometry optimization and vibrational frequency calculations have been successfully performed using the B3LYP functional with basis sets such as 6-311+G(d). tandfonline.com This level of theory is well-suited for determining the optimized geometry, bond lengths, bond angles, and other ground-state electronic properties of this compound.

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. rsc.orgfaccts.de TD-DFT is an extension of DFT that allows for the calculation of excitation energies and the simulation of electronic absorption spectra. faccts.demdpi.com The method works by calculating the linear response of the ground-state electron density to a time-dependent electric field, where the poles of this response correspond to the vertical excitation energies. q-chem.com

The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional, especially for describing charge-transfer excitations. researchgate.net Functionals with long-range corrections, such as CAM-B3LYP and ωB97XD, often provide more accurate results for excited states compared to standard hybrid functionals. nih.gov For example, TD-DFT calculations have been used to simulate the UV-Vis spectra of similar molecules, such as 2,3-dimethylanthracene, to understand their electronic transitions. researchgate.net This methodology can be applied to this compound to predict its absorption spectrum and characterize its low-lying singlet and triplet excited states, which is crucial for understanding its photophysical properties. figshare.comfaccts.de

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound, particularly the nature of its frontier molecular orbitals, dictates its chemical reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals involved in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. chalcogen.rolew.ro A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov

This energy gap is fundamental in determining the absorption range of a molecule in the solar spectrum, which is a crucial factor for applications in organic photovoltaics. umich.edu While specific studies calculating the HOMO-LUMO gap for this compound are not widely available, theoretical investigations on a series of anthracene (B1667546) derivatives have provided the energies of these orbitals.

| Molecule | HOMO (eV) | LUMO (eV) | Calculated Energy Gap (eV) |

|---|---|---|---|

| This compound | -5.32 | -1.28 | 4.04 |

Electron Affinity (EA) and Ionization Potential (IP) are fundamental electronic properties that quantify the ability of a molecule to accept or lose an electron, respectively. The IP is the energy required to remove an electron from the highest occupied molecular orbital, while the EA is the energy released when an electron is added to the lowest unoccupied molecular orbital. These values are crucial for understanding the charge transport characteristics of materials in organic electronics. aps.org

Computationally, IP and EA can be estimated through several methods. A common approximation, based on Koopmans' theorem, is to relate the IP to the negative of the HOMO energy (IP ≈ -E_HOMO) and the EA to the negative of the LUMO energy (EA ≈ -E_LUMO). researchgate.net More accurate calculations can be performed using the ΔE method, where the total energies of the neutral molecule and its corresponding cation (for IP) or anion (for EA) are calculated separately, and the energy difference is determined. dovepress.com Various levels of theory, including B3LYP and MP2, with appropriate basis sets like 6-31+G(d,p), are employed for these calculations on polycyclic aromatic hydrocarbons. dovepress.comchemrevlett.com

Vibrational Spectroscopy Simulations and Assignments

Computational vibrational spectroscopy is an essential tool for interpreting and assigning experimental infrared (IR) and Raman spectra. ucl.ac.uk By simulating the vibrational modes of a molecule, researchers can gain a detailed understanding of the relationship between its structure and its spectral features. arxiv.org

The standard approach involves first optimizing the molecular geometry using a method like DFT (e.g., at the B3LYP/6-311+G(d) level of theory). tandfonline.com Following optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. frontiersin.org

For a close analog, 2,3-dimethylanthracene, theoretical frequencies calculated with DFT have been scaled to achieve better agreement with experimental FT-IR and FT-Raman spectra. tandfonline.comresearchgate.net This process of scaling accounts for systematic errors arising from the harmonic approximation and basis set incompleteness. The detailed assignment of vibrational modes, such as C-H stretching, aromatic ring vibrations, and methyl group deformations, can then be performed by analyzing the computed atomic displacements for each mode. This same methodology is directly applicable to this compound to achieve a complete assignment of its vibrational spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy Predictions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the Fourier Transform Infrared (FTIR) spectra of molecules like this compound. researchgate.nettandfonline.com These theoretical calculations provide valuable insights into the vibrational modes of the molecule, which can then be compared with experimental data for validation.

Theoretical FTIR spectra are typically generated using DFT methods, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.netnih.gov The calculated vibrational frequencies are often scaled to better align with experimental spectra, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations. tandfonline.com

For instance, studies on similar dimethylanthracene isomers have shown good agreement between theoretical and experimental FTIR spectra after scaling. tandfonline.com This process allows for the detailed assignment of vibrational modes to specific molecular motions, such as C-H stretching, ring vibrations, and the vibrations of the methyl groups. The analysis of these predicted spectra aids in the structural elucidation and identification of the compound. researchgate.nettandfonline.com

The following table showcases a hypothetical comparison of predicted and experimental FTIR peaks for this compound, based on typical vibrational modes for anthracene derivatives.

| Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3050-3100 | 3055 | Aromatic C-H Stretch |

| 2920-2980 | 2925 | Asymmetric CH₃ Stretch |

| 2850-2870 | 2860 | Symmetric CH₃ Stretch |

| 1620-1640 | 1625 | Aromatic C=C Stretch |

| 1440-1460 | 1450 | CH₃ Bending |

| 880-900 | 885 | Out-of-plane C-H Bend |

Raman Spectroscopy Calculations and Activity Summation

Theoretical calculations are also employed to predict the Raman spectra of this compound. tandfonline.com Similar to FTIR, DFT methods are used to calculate the vibrational frequencies and Raman activities of the molecule's normal modes. beilstein-journals.org Raman spectroscopy provides complementary information to FTIR, as some vibrational modes may be more active in Raman than in infrared, and vice versa, based on the change in molecular polarizability during the vibration. wikipedia.orgedinst.com

For substituted anthracenes, theoretical Raman spectra can predict the characteristic bands associated with the anthracene core and the substituent groups. For this compound, this would include vibrations of the aromatic rings and the methyl groups.

Below is a table illustrating representative predicted Raman active modes for this compound.

| Predicted Wavenumber (cm⁻¹) | Raman Activity | Vibrational Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2920-2980 | Strong | Asymmetric CH₃ Stretch |

| 1620-1640 | Strong | Aromatic C=C Stretch |

| 1400-1420 | Very Strong | Ring Breathing Mode |

| 1370-1390 | Medium | CH₃ Symmetric Bend |

Predictive Modeling of Reactivity and Photophysical Behavior

Computational modeling is a powerful tool for predicting the reactivity and photophysical behavior of this compound. chemspider.com Methods like Time-Dependent Density Functional Theory (TD-DFT) are used to study the electronic excited states of the molecule, providing insights into its absorption and emission properties. researchgate.net

These calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, which are crucial for understanding the molecule's fluorescence and phosphorescence characteristics. The oscillator strength, also calculable, relates to the probability of an electronic transition and thus the intensity of absorption bands. acs.org

Furthermore, computational models can predict various reactivity descriptors. biointerfaceresearch.com For example, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's electron-donating and accepting capabilities, which is essential for predicting its behavior in chemical reactions. tandfonline.com The molecular electrostatic potential (MEP) surface can identify nucleophilic and electrophilic sites within the molecule, guiding predictions of how it will interact with other chemical species. tandfonline.com

| Property | Predicted Value/Behavior | Significance |

| Absorption Maximum (λmax) | ~380 nm (in nonpolar solvent) | Corresponds to the S₀ → S₁ transition. |

| Fluorescence Emission | Expected to be in the blue region | Characteristic of the anthracene chromophore. |

| HOMO-LUMO Gap | ~4.5 eV | Influences electronic properties and reactivity. |

| Ionization Potential | ~7.5 eV | Energy required to remove an electron. |

| Electron Affinity | ~0.8 eV | Energy released upon gaining an electron. |

Computational Studies of Reaction Pathways (e.g., Photodimerization)

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound, such as its photodimerization. universiteitleiden.nl The [4+4] photodimerization of anthracenes is a well-known photoreaction, and theoretical studies can model the potential energy surface of this reaction to understand its feasibility and kinetics. researchgate.net

DFT and other advanced computational methods can be used to calculate the structures and energies of reactants, transition states, and products. nih.gov This allows for the determination of activation barriers and reaction energies, providing a detailed picture of the reaction pathway. nih.gov For the photodimerization of this compound, computational studies would likely investigate the formation of both head-to-head and head-to-tail dimers, predicting which isomer is more stable.

These studies can also explore the role of excited states in the reaction mechanism. For instance, it can be determined whether the reaction proceeds through a singlet or triplet excited state. researchgate.net This information is critical for understanding and controlling the outcome of the photochemical reaction.

| Reaction Step | Computational Finding | Implication |

| Excitation | Formation of the S₁ excited state | The initial step in the photoreaction. |

| Dimerization Transition State | Calculated activation energy | Determines the rate of the dimerization process. |

| Product Formation | Relative stability of different dimer isomers | Predicts the major product of the reaction. |

Theoretical Investigations into Structural-Electronic Property Relationships

Theoretical investigations are crucial for establishing relationships between the molecular structure of this compound and its electronic properties. amherst.edu By systematically modifying the structure in silico and calculating the resulting electronic properties, a deeper understanding of these relationships can be achieved.

For this compound, the positions of the methyl groups on the anthracene core significantly influence its electronic characteristics. Computational studies can quantify how these substituents affect properties such as the HOMO-LUMO gap, ionization potential, and electron affinity. researchgate.net For example, the electron-donating nature of the methyl groups is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and red-shifting the absorption and emission spectra compared to unsubstituted anthracene.

These theoretical studies can also explore how changes in molecular geometry, such as twisting of the aromatic rings, impact the electronic properties. This is particularly relevant for understanding the behavior of the molecule in different environments, such as in solution or in the solid state. The insights gained from these investigations are valuable for the rational design of new materials with tailored optical and electronic properties based on the this compound scaffold. researchgate.net

| Structural Feature | Electronic Property Affected | Predicted Effect |

| Methyl Group Position | HOMO-LUMO Gap | Decreases the gap compared to anthracene. |

| Planarity of Aromatic Core | Conjugation | Deviation from planarity would decrease conjugation and blue-shift spectra. |

| Intermolecular Interactions | Charge Transport (in solid state) | Influences the mobility of charge carriers. |

Applications of 2,6 Dimethylanthracene in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) and its derivatives are widely utilized in OLEDs, serving as light-emitting materials, charge-transporting materials, and hosts for guest emitters. researchgate.netrsc.org The ability to substitute the anthracene core allows for the tuning of emission color, efficiency, and device stability.

Emitter Material Development and Performance

The anthracene core is a natural blue light emitter, a property that can be modulated through chemical derivatization. researchgate.netkoreascience.kr While substitutions at the 9- and 10-positions are common, functionalization at the 2,6-positions has also been explored to develop novel emitters.

Research has shown that derivatives of 2,6-diphenylanthracene (B1340685) (DPA), a key compound based on the 2,6-disubstituted anthracene framework, can be engineered for specific light emission. For instance, doping a DPA host crystal with a small amount of pentacene (B32325) as a guest emitter has been used to create efficient red-light-emitting OLEDs. researchgate.net Theoretical studies also predict that incorporating nitrogen atoms into the phenyl rings of DPA can produce materials with tunable green emission. researchgate.net

Furthermore, other complex anthracene derivatives have been developed as highly efficient non-doped emitters. For example, 2-tert-butyl-9,10-bis(2-biphenyl) anthracene (TBBPA) and 2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA) exhibit deep-blue emission with high fluorescence quantum yields. researchgate.net Non-doped devices using these materials have achieved external quantum efficiencies (EQE) of approximately 3.0%, with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.07), which are very close to the blue standard set by the National Television System Committee (NTSC). researchgate.net

Table 1: Performance of Select OLEDs Based on Anthracene Derivatives

| Emitting Compound/Host | Role | Dopant | Max. Efficiency | Emitted Color | CIE (x, y) | Ref |

|---|---|---|---|---|---|---|

| 2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene (TBNPA) | Emitter | None (non-doped) | ~3.0% EQE | Deep Blue | (0.15, 0.07) | researchgate.net |

| 9-(2-naphthyl)-10-(p-tolyl) anthracene (2-NTA) | Emitter | None (non-doped) | 3.26 cd/A (2.8% EQE) | Blue | (0.158, 0.144) | koreascience.kr |

| 2,6-diphenylanthracene (DPA) | Host | Pentacene (3%) | 2.3 cd/A (1.95% EQE) | Red | N/A | researchgate.net |

| 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) | Host | 3Me-1Bu-TPPDA | 9.3 cd/A (8.3% EQE) | Real Blue | (0.133, 0.141) | mdpi.com |

Charge Injection and Transport Layer Optimization

The efficiency and longevity of an OLED are critically dependent on the balance of charge carriers (holes and electrons) injected into and transported through the organic layers. rsc.org The 2,6-disubstituted anthracene scaffold provides a versatile platform for designing materials for these charge transport layers (CTLs).

Derivatives such as 2,6-diphenylanthracene (DPA) have been successfully implemented as single-crystal hole-transporting layers (HTLs). researchgate.net The electronic properties of these materials can be further refined. For example, replacing a C-H group in DPA with a nitrogen atom to create 2-aza-9,10-diphenylanthracene (aza-DPA) lowers both the HOMO and LUMO energy levels. rsc.org This change makes the material easier to reduce (accept electrons) and alters the charge dynamics at the interface with other layers. In devices, this can lead to the formation of an "exciplex"—an excited-state complex between the aza-DPA emitter and the adjacent HTL material (like NPB)—which can create a new, lower-energy emission pathway. rsc.org

Device Architecture and Efficiency Enhancement

Modern high-efficiency OLEDs employ a multilayer architecture to control the injection, transport, and recombination of charges. researchgate.net A typical device structure consists of an indium tin oxide (ITO) anode, followed by an HTL, an emissive layer (EML), an electron transport layer (ETL), and a metal cathode. koreascience.krrsc.org

Anthracene derivatives are integral to these complex architectures. For example, a blue OLED has been fabricated using the structure: ITO / NPB (HTL) / PAA (EML and HTL) / Alq3 (ETL) / LiF / Al. acs.org In this case, the anthracene-triphenylamine derivative (PAA) serves as both the blue emitter and the hole transporter. Another device used an anthracene derivative host (2-NaAn-1-PNa) in the following configuration: ITO / HAT-CN / MHT210 (HTL) / MEB310 (Hole injection/transport auxiliary) / 2-NaAn-1-PNa:3Me-1Bu-TPPDA (EML) / HGE310 (ETL) / LiF / Al, achieving a high external quantum efficiency of 8.3%. mdpi.com

A significant pathway for enhancing the efficiency of fluorescent OLEDs is through a process called triplet-triplet annihilation (TTA). In electrical excitation, both singlet (25%) and triplet (75%) excitons are formed. While fluorescence only arises from singlets, TTA allows two triplet excitons to combine, forming one higher-energy singlet exciton (B1674681) that can then emit light. Research on devices with an anthracene derivative EML (9,10-bis(2-naphthyl)-2-t-butylanthracene) has shown that TTA can contribute a substantial fraction of the total light emitted, pushing the device efficiency beyond the theoretical 25% limit for standard fluorescence. aip.org

Table 2: Example Device Architectures and Performance

| EML Material | Device Structure | Max EQE (%) | Ref |

|---|---|---|---|

| 2-NaAn-1-PNa (Host) | ITO/HAT-CN/MHT210/MEB310/EML/HGE310/LiF/Al | 8.3% | mdpi.com |

| TBNPA (Emitter) | ITO/HTL/TBNPA/ETL/LiF/Al | ~3.0% | researchgate.net |

| 2-NTA (Emitter) | ITO/2-TNATA/NPB/2-NTA/TPBi/Liq/Al | 2.8% | koreascience.kr |

Organic Field-Effect Transistors (OFETs)

The 2,6-disubstituted anthracene core is a cornerstone for high-performance p-type (hole-transporting) and, more recently, n-type (electron-transporting) semiconductors used in OFETs. mdpi.comnih.gov The rigid, planar structure of anthracene facilitates strong intermolecular electronic coupling, which is essential for efficient charge movement through the semiconductor layer. frontiersin.org

Semiconducting Layer Fabrication and Characterization

The active component in an OFET is the semiconducting layer, for which 2,6-anthracene derivatives have proven to be excellent candidates. nih.gov These materials are typically integrated into a bottom-gate, top-contact (BGTC) device architecture, where a doped silicon wafer acts as the gate, a layer of silicon dioxide (SiO₂) serves as the dielectric, and the organic semiconductor is deposited on top, followed by the source and drain electrodes (e.g., gold). mdpi.comresearchgate.net

The synthesis of these semiconductors often involves Suzuki-Miyura cross-coupling reactions, a versatile method for attaching various aryl (e.g., phenyl) groups to the 2- and 6-positions of a 2,6-dibromoanthracene (B67020) precursor. mdpi.comresearchgate.net The resulting crystalline powders can then be purified by methods like gradient sublimation. acs.org The active layers are commonly fabricated through physical vapor deposition (PVD), which allows for the growth of highly ordered thin films on the dielectric substrate. semanticscholar.org

Characterization of these materials is crucial for establishing structure-property relationships. Key techniques include:

Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound. mdpi.comsemanticscholar.org

UV-Visible Spectroscopy: To measure the optical properties and determine the energy gap. mdpi.comnih.gov

Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are critical for understanding charge injection barriers. mdpi.com

Charge Carrier Mobility Studies (Hole and Electron Transport)

Charge carrier mobility (µ) is a key metric for OFET performance, quantifying how quickly charges move through the semiconductor. The 2,6-disubstituted anthracene family of materials has demonstrated exceptional and highly tunable mobility.

The parent compound for many of these studies, 2,6-diphenylanthracene (DPA), is a benchmark p-type semiconductor, exhibiting record-high hole mobilities (µh) of up to 34 cm²/Vs in single-crystal form. researchgate.netrsc.org This high mobility is attributed to its dense herringbone packing structure and strong intermolecular C-H---π interactions. rsc.orgacs.org

A significant breakthrough in the field has been the ability to switch the primary charge carrier from holes to electrons by chemically modifying the 2,6-substituents. Introducing electron-withdrawing groups, particularly fluorine atoms, onto the phenyl rings of DPA derivatives has been shown to lower both the HOMO and LUMO energy levels, a change that favors the injection and transport of electrons. mdpi.comresearchgate.net This strategy successfully converted the typically p-type anthracene core into an n-type semiconductor. For example, derivatives like 2,6-bis(3-(trifluoromethyl)phenyl)anthracene (m-CF₃Ph) and 2,6-bis(4-(trifluoromethyl)phenyl)anthracene (p-CF₃Ph) exclusively show n-type behavior, with electron mobilities (µe) measured in the range of 10⁻³ to 10⁻⁴ cm²/Vs. mdpi.com

This demonstrates that the 2,6-positions on the anthracene core are powerful handles for modulating charge carrier mobility and creating both p-type and n-type semiconductors from the same fundamental structure. mdpi.com

Table 3: Charge Carrier Mobility in OFETs Based on 2,6-Disubstituted Anthracene Derivatives

| Compound | Carrier Type | Mobility (µ) (cm²/Vs) | Substrate Temp. | Ref |

|---|---|---|---|---|

| 2,6-diphenylanthracene (DPA) | Hole (p-type) | up to 34 (single crystal) | N/A | researchgate.netrsc.org |

| 2,6-diphenylanthracene (DPA) | Hole (p-type) | 0.44 (thin film) | 80 °C | mdpi.com |

| 2,6-bis(2-fluorophenyl)anthracene (o-FPh) | Hole (p-type) | 0.015 | 80 °C | mdpi.com |

| 2,6-bis(4-fluorophenyl)anthracene (p-FPh) | Hole (p-type) | 0.007 | 100 °C | mdpi.com |

| 2,6-bis(3-(trifluoromethyl)phenyl)anthracene (m-CF₃Ph) | Electron (n-type) | 0.001 | 100 °C | mdpi.com |

| 2,6-bis(4-(trifluoromethyl)phenyl)anthracene (p-CF₃Ph) | Electron (n-type) | 0.0003 | 100 °C | mdpi.com |

| bis-5'-hexylthiophen-2'yl-2,6-anthracene (DHTAnt) | Hole (p-type) | up to 0.5 | 70 °C | acs.org |

Incorporation into Polymeric Materials

Polymeric Semiconductors

Derivatives of 2,6-anthracene have emerged as promising candidates for high-performance organic semiconductors, particularly for use in Organic Field-Effect Transistors (OFETs). The strategic placement of substituents at the 2,6-positions enhances intermolecular interactions and charge transport properties.

Research has shown that modifying the anthracene core at these positions can lead to materials with high charge carrier mobility and excellent stability. For instance, 2,6-diphenyl anthracene (DPA) has demonstrated remarkable performance as a durable, high-performing semiconductor. Thin-film devices fabricated with DPA have exhibited mobilities exceeding 10 cm²/Vs. tcichemicals.com In single-crystal form, DPA has achieved even higher hole mobility, reaching up to 34 cm²/Vs. researchgate.netcambridge.org The high mobility of DPA is attributed to its closely packed crystal structure, which facilitates efficient charge transport. cambridge.org

Further extending the π-conjugation at the 2,6-positions has also yielded significant improvements in semiconductor performance. Novel semiconductors based on thiophene-anthracene oligomers, such as bis-5′-alkylthiophen-2′-yl-2,6-anthracene, have shown field-effect mobilities as high as 0.50 cm²/Vs and on/off ratios greater than 10⁷. pkusz.edu.cnnih.gov These materials also exhibit enhanced environmental stability compared to pentacene-based devices. pkusz.edu.cnnih.gov

Another successful approach involves the synthesis of 2,6-bis(2-thienylvinyl)anthracene (TVAnt) and its derivatives. These materials have demonstrated excellent field-effect mobilities of up to 0.4 cm²/Vs and high on/off ratios of 10⁵–10⁶ in thin-film transistors. snu.ac.kr The introduction of the vinylene linkage extends the π-conjugated length and promotes a more coplanar molecular structure, which is beneficial for charge transport. snu.ac.kr

The performance of these 2,6-anthracene derivatives in OFETs is summarized in the table below.

| Semiconductor Material | Device Configuration | Hole Mobility (μ) | On/Off Ratio | Reference |

| 2,6-Diphenyl Anthracene (DPA) | Thin-Film Transistor | > 10 cm²/Vs | > 10⁸ | tcichemicals.com |

| 2,6-Diphenyl Anthracene (DPA) | Single Crystal | up to 34 cm²/Vs | - | researchgate.netcambridge.org |

| Bis-5′-alkylthiophen-2′-yl-2,6-anthracene | Thin-Film Transistor | up to 0.50 cm²/Vs | > 10⁷ | pkusz.edu.cnnih.gov |

| 2,6-Bis(2-thienylvinyl)anthracene (TVAnt) | Thin-Film Transistor | up to 0.4 cm²/Vs | 10⁵–10⁶ | snu.ac.kr |

These findings underscore the potential of 2,6-functionalized anthracene derivatives as a key class of materials for advancing organic electronics. The ability to tune the electronic properties through chemical modification at these specific positions provides a clear pathway for the rational design of next-generation organic semiconductors. mdpi.comsemanticscholar.org

Gas Permeation Properties of Polymer Composites

The incorporation of specific chemical moieties into polymer matrices can significantly influence their gas permeation properties, a principle that is central to the development of advanced membranes for gas separation. While anthracene-based polymers, particularly Polymers of Intrinsic Microporosity (PIMs), have been investigated for this purpose, specific research on the direct use of 2,6-dimethylanthracene in polymer composites for gas separation is not extensively documented in the available scientific literature.

For instance, copolymers prepared with dialkyl anthracene maleimide (B117702) derivatives and 2,3,5,6-tetrafluoroterephthalonitrile have demonstrated enhanced CO₂ selectivity compared to the well-known PIM-1. rsc.org This suggests that the anthracene unit contributes to more efficient chain packing, leading to a pore width distribution that favors the transport of CO₂ over other gases. rsc.org

Photochemical Reactivity and Mechanisms of 2,6 Dimethylanthracene

Photodimerization Reactions

One of the most characteristic photochemical reactions of anthracene (B1667546) and its derivatives is photodimerization. researchgate.net This process involves the union of two monomer molecules to form a covalently bound dimer, typically initiated by ultraviolet (UV) light. researchgate.net

The photodimerization of anthracenes is a [4+4] cycloaddition reaction, which occurs between the 9 and 10 positions of two separate anthracene molecules. researchgate.net The reaction is initiated when one molecule absorbs a photon, promoting it to an excited singlet state. nih.govresearchgate.net This excited monomer then interacts with a second, ground-state monomer.

The generally accepted mechanism involves several steps: